N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a cyano group, a dioxo-thiolan ring, and an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of a thiolactone with a cyanoacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxo-thiolan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide: Similar structure but with an ethylamino group instead of a cyano group.
2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide: Contains a pyrazol ring and a chloro group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride: Similar structure with a methylamino group and hydrochloride salt.
Uniqueness
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-cyano-1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(10)9-7(4-8)2-3-13(11,12)5-7/h2-3,5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMBPQZYXGZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCS(=O)(=O)C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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